![molecular formula C10H9BrO5 B179369 Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate CAS No. 81474-46-6](/img/structure/B179369.png)
Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
概要
説明
Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate, also known as MBMD, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is a derivative of brominated benzo[d][1,3]dioxole-5-carboxylic acid, a compound with a wide array of biological activities. MBMD has been used in numerous studies to investigate the mechanisms of action of various compounds, as well as to study the biochemical and physiological effects of certain drugs.
科学的研究の応用
Synthesis of Complex Molecules
Synthesis of Triazoloquinolines : Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate is used in synthesizing complex organic molecules such as triazoloquinolines. This process involves reactions with various organic compounds to create new molecules with potential pharmaceutical applications (Pokhodylo & Obushak, 2019).
Preparation of Bromophenol Derivatives : The compound has been involved in the synthesis of bromophenol derivatives from natural sources like red algae. These derivatives have been studied for their potential biological activities (Zhao et al., 2004).
Medicinal Chemistry and Drug Synthesis
Intermediates in Medicinal Compounds : It serves as an intermediate in synthesizing various medicinal compounds. For instance, it's used in the synthesis of amisulpride intermediates, which is an antipsychotic medication (Wang Yu, 2008).
Photodynamic Therapy for Cancer : Derivatives of this compound are used in synthesizing zinc phthalocyanine, which shows potential in photodynamic cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Advanced Organic Synthesis Techniques
Isomerization Reactions : The compound is used in isomerization reactions to produce isoxazole- and oxazole-4-carboxylic acids derivatives, which are important in various chemical syntheses (Serebryannikova et al., 2019).
Synthesis of Vibralactone : It's involved in the synthesis of vibralactone, a compound with potential biological applications. The synthesis utilizes advanced organic techniques like reductive alkylation and iodolactonization (Zhou & Snider, 2008).
Safety and Hazards
The compound is classified as a warning under the GHS classification . It has hazard statement H302, which means it is harmful if swallowed . The precautionary statements include P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .
特性
IUPAC Name |
methyl 4-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO5/c1-13-6-3-5(10(12)14-2)7(11)9-8(6)15-4-16-9/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTTXOWOLNELBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C(=O)OC)Br)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466277 | |
| Record name | Methyl 4-bromo-7-methoxy-2H-1,3-benzodioxole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81474-46-6 | |
| Record name | Methyl 4-bromo-7-methoxy-2H-1,3-benzodioxole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 81474-46-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B179287.png)
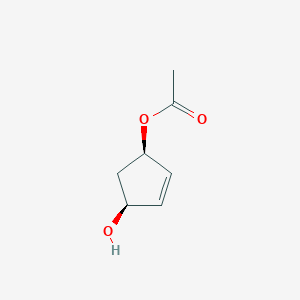
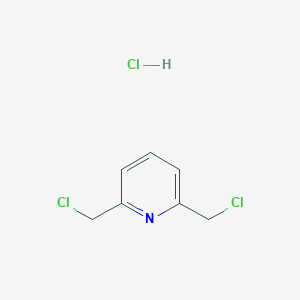

![4-[(Methylsulfanyl)methyl]benzonitrile](/img/structure/B179299.png)
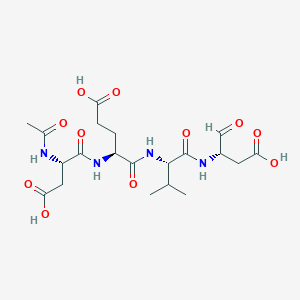


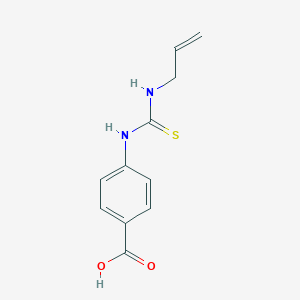

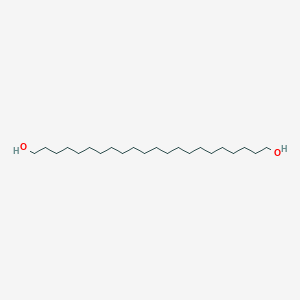
![[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate](/img/structure/B179323.png)
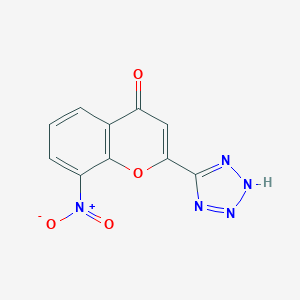
![Thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B179327.png)
